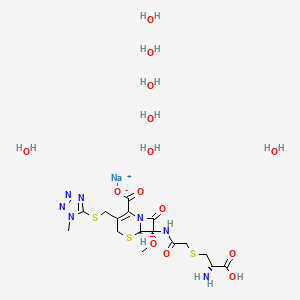

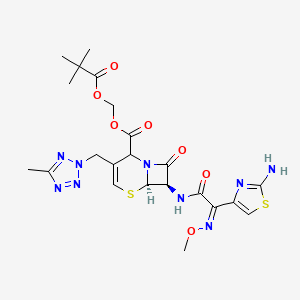

![molecular formula C20H22FN3O5 B601380 1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93594-29-7](/img/structure/B601380.png)

1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Vue d'ensemble

Description

This compound is also known as Ciprofloxacin . It is a potent and widely used antibiotic from the fluoroquinolone family . The molecular weight of this compound is 331.34 .

Synthesis Analysis

A series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized . The synthesis involved reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with 2-bromo-4-(substituted) acetophenone in the presence of sodium bicarbonate .Molecular Structure Analysis

The empirical formula of this compound is C17H18FN3O3 . The structure includes a cyclopropyl group, a fluoro group, a piperazinyl group, and a quinoline group .Applications De Recherche Scientifique

Application

This compound, also known as ciprofloxacin, is a potent and widely used antibiotic from the fluoroquinolone family . It shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms .

Method of Application

Ciprofloxacin derivatives modified at C-7 of the piperazine ring were synthesized and their pharmacological properties were evaluated . These properties include antibacterial activity, accumulation in phagocytic cells, activity against intracellular bacteria, and susceptibility to fluoroquinolone efflux transporters .

Results

All derivatives were active, though less than ciprofloxacin. Some accumulated 2–3 fold more than ciprofloxacin in mouse macrophages but remained substrates for efflux by Mrp4 . One derivative was insensitive to NorA and Lde, accumulated approx 50-fold more than ciprofloxacin in macrophages, was barely affected by Mrp4, localized in the soluble fraction of cells, and was equipotent to ciprofloxacin against intracellular bacteria .

Medicinal Chemistry

Application

Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . Much continuous effort has gone into the structural modification of the fluoroquinolone framework to provide newer congeners with improved potency and efficacy to conquer the fluoroquinolone-resistant pathogens commonly encountered in the hospital environment .

Method of Application

A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized . The inhibition of bacterial pathogens commonly disseminated in hospital environment were described .

Results

The synthesized derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties .

Antibacterial Activity

Application

Ciprofloxacin derivatives modified at C-7 of the piperazine ring were synthesized and their antibacterial activity was evaluated . The derivatives were tested against Escherichia coli and Staphylococcus aureus .

Method of Application

The derivatives were synthesized by reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with 2-bromo-4-(substituted) acetophenone in the presence of sodium bicarbonate .

Results

All derivatives were active, though less than ciprofloxacin. Some accumulated 2–3 fold more than ciprofloxacin in mouse macrophages but remained substrates for efflux by Mrp4 . One derivative was insensitive to NorA and Lde, accumulated approx 50-fold more than ciprofloxacin in macrophages, was barely affected by Mrp4, localized in the soluble fraction of cells, and was equipotent to ciprofloxacin against intracellular bacteria .

Antimicrobial Evaluation

Application

A range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and their inhibition of bacterial pathogens commonly disseminated in hospital environment were described .

Method of Application

The synthesized derivatives were tested against ciprofloxacin-resistant P. aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA) .

Results

The synthesized derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species than those analogs with benzenesulfonyl moieties .

DNA Synthesis Inhibition

Application

Ciprofloxacin is known to inhibit DNA synthesis . It targets bacterial DNA gyrase and topoisomerase IV, two key enzymes for DNA replication .

Method of Application

The inhibition of DNA synthesis is achieved by the interaction of ciprofloxacin with the enzymes, leading to the prevention of supercoiling of double-stranded circular DNA .

Results

The inhibition of DNA synthesis by ciprofloxacin leads to the prevention of bacterial replication, thereby exerting its antibacterial effects .

Environmental Applications

Application

Ciprofloxacin is used in environmental applications due to its broad-spectrum antibacterial activity .

Method of Application

In environmental applications, ciprofloxacin is often used in water treatment processes to eliminate bacterial contamination .

Results

The use of ciprofloxacin in environmental applications has been shown to effectively reduce bacterial contamination in treated water .

Propriétés

IUPAC Name |

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZQHYOHXHCYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

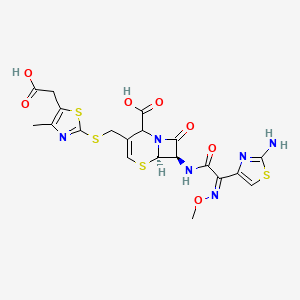

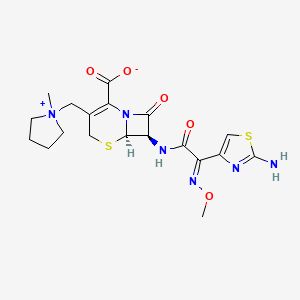

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

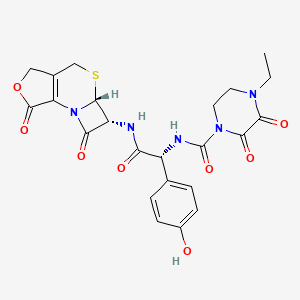

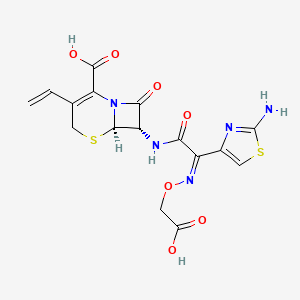

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

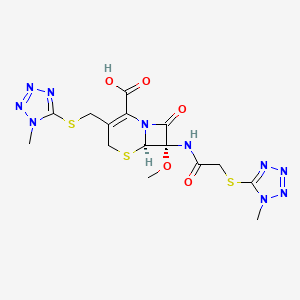

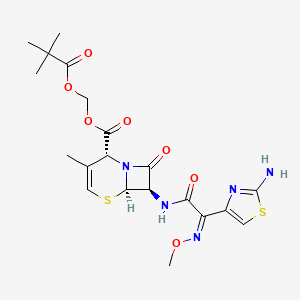

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)